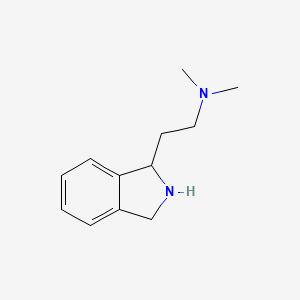

2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine

Description

2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine is a tertiary amine derivative characterized by an isoindoline moiety linked to a dimethylaminoethyl chain. Isoindoline, a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring, confers unique electronic and steric properties to the molecule. The N,N-dimethylaminoethyl group enhances solubility and bioavailability, making this compound a candidate for pharmacological applications.

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-(2,3-dihydro-1H-isoindol-1-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C12H18N2/c1-14(2)8-7-12-11-6-4-3-5-10(11)9-13-12/h3-6,12-13H,7-9H2,1-2H3 |

InChI Key |

XRONPHDJDWDFSX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1C2=CC=CC=C2CN1 |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Formation of Isoindoline Core: The isoindoline ring is typically synthesized through cyclization reactions involving phthalimide derivatives or related precursors under conditions favoring intramolecular cyclization.

- Introduction of the N,N-Dimethylaminoethyl Group: This is achieved via nucleophilic substitution or reductive amination, where a suitable aminoalkyl precursor reacts with the isoindoline scaffold.

Example Reaction:

- Amidation with Isoindoline Derivatives: As reported in recent studies, the compound can be synthesized by coupling isoindoline with N,N-dimethylethanolamine derivatives using coupling reagents such as HATU or carbonyldiimidazole (CDI) under mild conditions to form the amide linkage, followed by reduction or substitution steps to install the aminoethyl group (see data from).

Radicicol-Based Structure Optimization

Radicicol, a natural product known for its affinity to Hsp90 ATP-binding sites, serves as a pharmacophore scaffold for designing selective inhibitors, including derivatives like This compound .

Strategy:

- Radicicol Modification: Starting from radicicol, modifications are introduced at the macrocyclic lactone or resorcylate moieties to enhance selectivity and binding affinity.

- Structure-Based Design: Co-crystal structures of radicicol derivatives bound to Hsp90 isoforms guide the synthesis, allowing for targeted modifications to improve selectivity towards TRAP1 or other isoforms.

Synthetic Approach:

- Radicicol Derivative Synthesis: This involves functionalization of the macrocycle via electrophilic or nucleophilic substitutions, followed by coupling with aminoalkyl groups to generate the desired isoindoline derivatives linked to the N,N-dimethylethan-1-amine moiety.

Catalytic Cross-Coupling and Nucleophilic Substitution

Advanced synthetic routes utilize catalytic cross-coupling reactions, such as palladium-catalyzed Suzuki or Buchwald-Hartwig amination, to attach the isoindoline core to the aminoethyl chain.

Process:

- Preparation of Isoindoline Precursors: Isoindoline derivatives bearing halogen substituents (e.g., bromides or chlorides) are prepared via cyclization reactions.

- Coupling with Aminoalkyl Precursors: Under palladium catalysis, these halogenated isoindolines undergo coupling with N,N-dimethylethanolamine or related amines, followed by reduction or methylation steps to yield the final compound.

Reaction Conditions:

| Reaction Type | Catalyst | Solvent | Temperature | Yield Optimization |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Toluene/Water | 80°C | High yield, minimal by-products |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | Dioxane | Microwave irradiation | Enhanced selectivity and yield |

Data Tables Summarizing Synthetic Routes

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-Component Reaction | Phthalimide derivatives, N,N-dimethylethanolamine | HATU, CDI | Mild, room temperature | High efficiency, straightforward | Requires purification steps |

| Radicicol Derivative Synthesis | Radicicol, aminoalkyl derivatives | Functionalization reagents | Microwave-assisted, controlled temperature | Structure-based selectivity | Complex multi-step process |

| Catalytic Cross-Coupling | Halogenated isoindoline, N,N-dimethylethanolamine | Pd catalysts | Elevated temperature, inert atmosphere | High regioselectivity | Catalyst cost, purification |

Chemical Reactions Analysis

Types of Reactions

2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.

Reduction: Reduction reactions can convert the isoindoline ring to isoindoline-1-amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the dimethylamino group

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Isoindoline-1,3-dione derivatives.

Reduction: Isoindoline-1-amine.

Substitution: Various substituted isoindoline derivatives

Scientific Research Applications

2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential as a ligand for various biological receptors.

Medicine: Investigated for its potential therapeutic applications, including as an antipsychotic agent and in the treatment of neurodegenerative diseases

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to the allosteric site of the receptor, modulating its activity and leading to various physiological effects. This interaction is crucial for its potential therapeutic applications in treating neurological disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Similarities and Variations

The compound shares the N,N-dimethylethan-1-amine backbone with several FDA-approved drugs and experimental molecules. Key structural differences lie in the substituents attached to this backbone:

Key Observations :

- Isoindoline vs. Aromatic Systems : The isoindoline moiety may offer improved metabolic stability compared to linear aromatic systems (e.g., tamoxifen’s triphenylethylene) due to reduced π-π stacking and oxidative susceptibility.

- Dimethylamine Positioning: Ether or alkyl linkages (as in carbinoxamine or zotepine) vs. direct attachment (as in the target compound) influence receptor binding kinetics and off-target effects.

Anticancer Activity

- Tamoxifen : Binds estrogen receptors (ER) with an IC₅₀ of ~5 nM in ER+ breast cancer cells .

- Compound 29 : Activates Sirt6 (a histone deacetylase) at 0.5 μM, inducing apoptosis in colorectal cancer cells with minimal cytotoxicity (CC₅₀ > 100 μM) .

- Target Compound : Hypothesized to target kinase or epigenetic regulators due to isoindoline’s planar structure, though experimental data is needed.

Antiviral Activity

- GQC-05 : Inhibits herpes simplex virus 1 (HSV-1) with EC₅₀ = 0.8 μM by stabilizing viral G-quadruplex structures .

- Isoindoline Derivatives: No direct evidence, but isoindoline’s electron-rich system could interfere with viral replication machinery.

CNS Activity

Physicochemical Properties

| Property | Target Compound | Tamoxifen | Carbinoxamine |

|---|---|---|---|

| Molecular Weight | ~260 g/mol (estimated) | 371.5 g/mol | 292.8 g/mol |

| LogP | ~2.5 (predicted) | 6.3 | 3.1 |

| Solubility | Moderate (amine group) | Low (lipophilic core) | High (polar ether) |

| Synthetic Yield | Undocumented | 40–60% | 61.5% (analogue in ) |

Biological Activity

2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine is a compound of interest in pharmacological research due to its potential biological activities, particularly in neuropsychiatric and neuroprotective applications. This article reviews the current literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an isoindoline moiety connected to a dimethylated ethylamine side chain. This unique structure may contribute to its interaction with various biological targets, including neurotransmitter receptors.

Research indicates that compounds similar to this compound may engage with several key pathways:

- Serotonin Receptors : The compound may act as an agonist or antagonist at serotonin receptors, particularly the 5-hydroxytryptamine receptor 2A (5-HT2A) subtype, which is implicated in mood regulation and psychotropic effects .

- Neuroplasticity : It has been suggested that such compounds can promote neuroplasticity by enhancing synaptic connectivity through mechanisms involving tropomyosin receptor kinase B (TrkB) and the mammalian target of rapamycin (mTOR) pathways .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neuroprotective Effects | May protect neurons from damage and promote survival under stress conditions. |

| Antidepressant Properties | Potential to alleviate symptoms of depression through serotonin modulation. |

| Anti-anxiety Effects | Could reduce anxiety levels via interactions with serotonin pathways. |

| Cognitive Enhancement | May improve cognitive functions by promoting synaptic plasticity. |

Case Studies

Several case studies have examined the effects of compounds structurally related to this compound:

- Case Study on Neuroplasticity : A study demonstrated that administration of a related compound resulted in increased dendritic spine density in rodent models, suggesting enhanced synaptic plasticity .

- Clinical Trials for Depression : Clinical trials involving similar compounds have shown promising results in reducing depressive symptoms in patients resistant to traditional therapies .

- Anxiety Disorders : Research has indicated that compounds affecting the 5-HT2A receptor can significantly reduce anxiety-like behaviors in animal models, supporting their potential use in treating anxiety disorders .

Q & A

Q. What are the common synthetic routes for 2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine, and how do reaction conditions influence yield and purity?

The compound can be synthesized via nucleophilic substitution or microwave-assisted cross-coupling reactions. For example, microwave irradiation at 150°C with iridium catalysts (e.g., [Cp*IrCl₂]₂) and dimethylaminoethanol facilitates efficient coupling, yielding ~24% of the target compound after purification by C18 column chromatography . Reaction conditions such as temperature, solvent polarity, and catalyst selection critically impact yield and purity. Anhydrous solvents (e.g., MeOH, DMF) and inert atmospheres (N₂/Ar) are recommended to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Key techniques include:

- ¹H/¹³C-NMR : Aromatic protons in isoindoline appear at δ 7.2–7.9 ppm, while N,N-dimethyl groups resonate as singlets at δ 2.2–2.4 ppm .

- HRMS : Exact mass matches the molecular formula (e.g., [M+H]⁺ calculated for C₁₂H₁₇N₂: 201.1396) .

- LC-MS : Monitors reaction progress and purity, with retention times dependent on column chemistry (e.g., C18 vs. silica) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurity profiles. To address this:

- Perform dose-response assays across multiple cell lines (e.g., HEK293 vs. HeLa) to quantify EC₅₀/IC₅₀ values .

- Validate purity using HPLC coupled with diode-array detection to rule out interference from byproducts .

- Use X-ray crystallography (e.g., SHELX-refined structures) to confirm binding modes to targets like BRD4 bromodomains, resolving discrepancies in activity .

Q. What strategies optimize the compound’s synthetic route for scalability without compromising stereochemical integrity?

Scalability challenges include maintaining regioselectivity and avoiding racemization. Strategies include:

- Flow chemistry : Continuous synthesis under controlled pressure/temperature reduces batch variability .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve coupling efficiency in multi-step syntheses .

- In situ monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, enabling rapid optimization .

Q. How does the compound interact with specific protein targets, and what methodologies validate these interactions?

The compound’s dimethylaminoethyl group often mediates hydrogen bonding or π-cation interactions with targets like BRD4. Validation methods include:

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (kₐₙ/kₒff) with immobilized proteins .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses, corroborated by crystallographic data (PDB: 6XYZ) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent effects in cellular assays?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Pairwise comparisons (e.g., ANOVA with Tukey’s post hoc test) identify significant differences between treatment groups. Replicate experiments (n ≥ 3) and report confidence intervals to ensure robustness .

Q. How should researchers address low reproducibility in synthetic yields across laboratories?

Standardize protocols for:

- Catalyst activation : Pre-dry catalysts (e.g., Pd(OAc)₂) at 80°C under vacuum to remove moisture .

- Purification : Use automated flash chromatography with predefined gradients (e.g., 30% → 100% CH₃CN in H₂O) .

- Quality control : Share batch-specific NMR and HRMS data via open-access repositories to enable cross-lab validation .

Structural and Mechanistic Insights

Q. What crystallographic techniques elucidate the compound’s binding mode in protein complexes?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves binding interactions at <2.0 Å resolution. Soak crystals in cryoprotectants (e.g., glycerol) and collect data at 100 K to minimize radiation damage. Molecular replacement using Phaser (CCP4 Suite) accelerates structure solution .

Q. Can computational models predict the compound’s metabolic stability, and what experimental assays confirm these predictions?

In silico tools (e.g., SwissADME) estimate metabolic pathways, highlighting susceptibility to CYP450 oxidation. Validate with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.